n-Butyl Acetate-d12

Übersicht

Beschreibung

n-Butyl Acetate-d12 is a deuterium-labeled form of n-butyl acetate. It is a colorless, flammable liquid with a sweet, fruity odor . It is often used as a solvent due to its excellent solvency power for a variety of resins, oils, and waxes.

Synthesis Analysis

The synthesis of n-butyl acetate can be achieved via a reactive distillation process. This involves the transesterification of ethyl acetate with n-butanol, catalyzed by immobilized lipase . The process can be optimized by adjusting variables such as the number of theoretical stages in the reaction section, the rectifying section and stripping section, reflux ratio, feed molar ratio, and relative feed position .

Molecular Structure Analysis

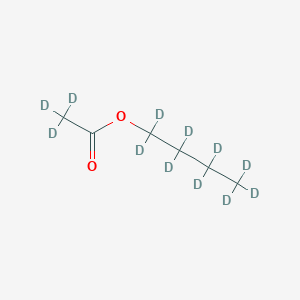

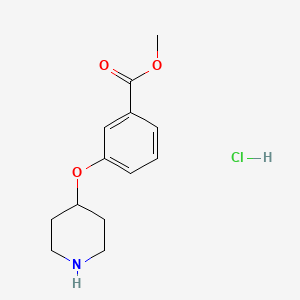

The molecular formula of n-Butyl Acetate-d12 is CD3COOCD2CD2CD2CD3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The esterification of n-butanol with acetic acid is a key reaction in the production of n-butyl acetate . This reaction is often catalyzed by Brönsted acidic ionic liquids, which facilitate the reaction under mild conditions, reduce side reactions, and lead to good yields .

Physical And Chemical Properties Analysis

n-Butyl Acetate-d12 is a colorless liquid with a fruity odor . It has a boiling point of 258°F, a freezing point of -107°F, and a specific gravity of 0.88 . It has a vapor pressure of 10 mmHg and a flash point of 72°F .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of n-butyl acetate via reactive distillation

- Methods and Procedures : The transesterification of ethyl acetate with n-butyl alcohol was carried out in a small-scale reactive distillation column. The effects of theoretical stages number in the reaction section, the rectifying section and stripping section, reflux ratio, feed molar ratio and relative feed position on the transesterification distillation process were investigated .

- Results : The optimal operating conditions are as follows: reaction section stages were 13, rectifying section stages were six, stripping section stages were five, reflux ratio was 1, mole ratio of ethyl acetate and n-butanol was 3:1, the feeding positions of n-butanol and ethyl acetate were at the top and bottom of the reaction section, respectively. The reactive distillation column can improve the conversion of n-butanol (up to 93.6%) .

2. Butyl Acetate Production via Membrane Reactor

- Application Summary : This study investigates a membrane reactor (MR) for Butyl Acetate production via the esterification of n-butanol. The MR using the Amberlyst-15 catalyst was modeled and validated with previously reported experimental data .

- Methods and Procedures : The ultimate conversion of n-butanol using the MR was compared to the conventional reactor. The MR-based process was developed and rigorously simulated using Aspen Plus for an annual plant capacity of 92,500 metric tons of BuAc .

- Results : The ultimate conversion of n-butanol using the MR was 92.0%, compared to 69.8% for the conventional reactor. The MR-based process is environmentally friendly regarding CO2 emissions, with a reduction of 80% compared to the conventional process .

3. Esterification of n-butanol with acetic acid

- Application Summary : This research focuses on the esterification of n-butanol with acetic acid catalyzed by Brönsted acidic ionic liquids (BAILs). The study investigates the efficiency in the catalytic performance of halogen-free functionalized room-temperature BAILs, having different acidities .

- Methods and Procedures : The esterification of n-butanol with acetic acid under various reaction conditions was investigated. The synthesized BAILs have much weaker corrosiveness than that of H2SO4. The nature of both counter anion and cation as well as the presence of additional functional (SO3H) groups influenced the behavior of the catalyst .

- Results : The acidic character of the ILs facilitates the reaction under extremely mild conditions, with a short reaction time, and reduction in the side reactions; moreover, the liquid-liquid biphasic reaction mode leads to good yields .

4. Butyl Acetate Production via Membrane Reactor

- Application Summary : This study investigates a membrane reactor (MR) for Butyl Acetate production via the esterification of n-butanol. The MR using the Amberlyst-15 catalyst was modeled and validated with previously reported experimental data .

- Methods and Procedures : The ultimate conversion of n-butanol using the MR was compared to the conventional reactor. The MR-based process was developed and rigorously simulated using Aspen Plus for an annual plant capacity of 92,500 metric tons of BuAc .

- Results : The ultimate conversion of n-butanol using the MR was 92.0%, compared to 69.8% for the conventional reactor. The MR-based process is environmentally friendly regarding CO2 emissions, with a reduction of 80% compared to the conventional process .

5. Esterification of n-butanol with acetic acid

- Application Summary : This research focuses on the esterification of n-butanol with acetic acid catalyzed by Brönsted acidic ionic liquids (BAILs). The study investigates the efficiency in the catalytic performance of halogen-free functionalized room-temperature BAILs, having different acidities .

- Methods and Procedures : The esterification of n-butanol with acetic acid under various reaction conditions was investigated. The synthesized BAILs have much weaker corrosiveness than that of H2SO4. The nature of both counter anion and cation as well as the presence of additional functional (SO3H) groups influenced the behavior of the catalyst .

- Results : The acidic character of the ILs facilitates the reaction under extremely mild conditions, with a short reaction time, and reduction in the side reactions; moreover, the liquid-liquid biphasic reaction mode leads to good yields .

6. Butyl Acetate Production via Membrane Reactor

- Application Summary : This study investigates a membrane reactor (MR) for Butyl Acetate production via the esterification of n-butanol. The MR using the Amberlyst-15 catalyst was modeled and validated with previously reported experimental data .

- Methods and Procedures : The ultimate conversion of n-butanol using the MR was compared to the conventional reactor. The MR-based process was developed and rigorously simulated using Aspen Plus for an annual plant capacity of 92,500 metric tons of BuAc .

- Results : The ultimate conversion of n-butanol using the MR was 92.0%, compared to 69.8% for the conventional reactor. The MR-based process is environmentally friendly regarding CO2 emissions, with a reduction of 80% compared to the conventional process .

Safety And Hazards

n-Butyl Acetate-d12 is flammable and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-HYVJACIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl Acetate-d12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)